molecular formula C22H26FN3O3S B2919791 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide CAS No. 1021058-61-6

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Cat. No.: B2919791
CAS No.: 1021058-61-6
M. Wt: 431.53
InChI Key: CRKRDCOZOIJTFJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamide derivatives and contains a piperazine ring, a fluorophenyl group, and a cinnamamide moiety. Due to its unique chemical properties, it has garnered interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 2-fluorophenylamine with chlorosulfonyl chloride to form the piperazine sulfonamide intermediate. This intermediate is then reacted with cinnamamide under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

  • Substitution: Substitution reactions at the piperazine ring or the fluorophenyl group can produce a range of analogs.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions often employ reducing agents like lithium aluminum hydride.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis and medicinal chemistry.

Biology: In biological research, N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Sulfonamide derivatives

  • Fluorophenyl compounds

Uniqueness: N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(E)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c23-20-9-4-5-10-21(20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-22(27)12-11-19-7-2-1-3-8-19/h1-5,7-12H,6,13-18H2,(H,24,27)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKRDCOZOIJTFJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.